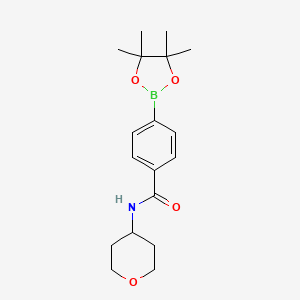

N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Descripción

N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative characterized by a tetrahydro-2H-pyran-4-yl substituent on the benzamide nitrogen. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(21)20-15-9-11-22-12-10-15/h5-8,15H,9-12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMXFCZFHXOARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies while providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydropyran moiety linked to a benzamide and a dioxaborolane group. The molecular formula is , with a molecular weight of approximately 265.15 g/mol. Its structural complexity allows for various interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing tetrahydropyran derivatives and boronic acids in the presence of coupling agents.

- Boronic Ester Formation : The dioxaborolane moiety can be synthesized via the reaction of boronic acids with alcohols under acidic conditions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For example:

- Inhibition of Tumor Growth : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of DNA synthesis |

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : Preliminary data suggest that it may act as an HDAC inhibitor, which plays a crucial role in cancer cell growth regulation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the compound against several cancer cell lines. The results indicated significant inhibition rates compared to standard chemotherapeutic agents. The study highlighted the compound's ability to modulate gene expression linked to apoptosis.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound affects cellular pathways. It was found to alter the expression levels of proteins involved in the apoptotic pathway and DNA repair mechanisms.

Aplicaciones Científicas De Investigación

N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with significant potential in various scientific and industrial applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Molecular Formula

The molecular formula of this compound is . It features a tetrahydro-pyran ring and a dioxaborolane moiety that contribute to its unique reactivity and solubility characteristics.

Structural Characteristics

The compound exhibits a complex structure that allows for various interactions with biological targets. Its boron-containing dioxaborolane group is particularly noteworthy due to its ability to form stable complexes with nucleophiles.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to modulate biological pathways. The presence of the dioxaborolane moiety allows for selective targeting of specific enzymes or receptors.

Case Study: Anticancer Activity

Research indicates that derivatives of compounds containing dioxaborolane have demonstrated anticancer properties. For instance, studies have reported that these compounds can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups facilitate various reactions such as:

- Suzuki Coupling Reactions : The boron atom can participate in cross-coupling reactions with organohalides to form biaryl compounds.

- Functionalization : The compound can be used as an intermediate for synthesizing more complex molecules through functional group transformations.

Materials Science

In materials science, the compound's unique properties make it suitable for developing advanced materials such as:

a. Boron-Doped Polymers

Boron-containing compounds are often utilized in creating polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to innovative materials with tailored properties.

b. Sensors and Catalysts

The compound's reactivity can be harnessed in the development of sensors for detecting specific analytes or as catalysts in chemical reactions due to its ability to stabilize reactive intermediates.

Comparación Con Compuestos Similares

Métodos De Preparación

Synthetic Route Overview

The synthesis proceeds mainly through two stages:

| Stage | Reactants and Conditions | Description |

|---|---|---|

| 1 | 4-Carboxyphenylboronic acid pinacol ester + Thionyl chloride (SOCl₂) | Conversion of the carboxylic acid to the corresponding acid chloride by refluxing with thionyl chloride for 2 hours |

| 2 | Acid chloride intermediate + 4-Aminotetrahydropyran + Triethylamine in dichloromethane/toluene | Amide bond formation by reaction of acid chloride with amine at 10–20 °C for 48 hours |

Detailed Preparation Procedure

Step 1: Formation of Acid Chloride Intermediate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (70.16 g, 0.28 mol) is treated with excess thionyl chloride (2 volumes) under reflux conditions for 2 hours.

- This reaction converts the carboxylic acid group into the more reactive acid chloride, facilitating subsequent amide bond formation.

- After completion, the reaction mixture is evaporated to remove excess thionyl chloride and solvents.

Step 2: Amide Coupling

- The residue from step 1 is diluted in toluene and added dropwise to a cooled (10 °C) solution containing 4-aminotetrahydropyran (34.34 g, 0.339 mol) and triethylamine (79 mL, 0.57 mol) dissolved in dichloromethane.

- The mixture is stirred at room temperature for 48 hours to allow for complete amide bond formation.

- Upon completion, water (490 mL) is added to precipitate the product.

- The solid product is isolated by filtration and washed with ethyl acetate.

- Purification is performed by flash chromatography using a dichloromethane/methanol (95:5) solvent system.

Yield and Characterization

| Parameter | Value |

|---|---|

| Isolated Yield | 18% |

| Molecular Formula | C18H26BNO4 |

| Molecular Weight | 331.21 g/mol |

| Physical State | Solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 2H), 7.72 (d, 2H), 5.98 (m, 1H), 4.20 (s, 1H), 3.99 (m, 2H), 3.35 (t, 2H), 2.01 (d, 2H), 1.57 (m, 2H), 1.35 (s, 12H) |

The NMR data confirm the presence of aromatic protons, the tetrahydropyran ring, and the pinacol boronate ester methyl groups, consistent with the expected structure.

Reaction Conditions and Notes

- The use of thionyl chloride to convert the carboxylic acid to acid chloride is a classical method providing an activated intermediate for amide bond formation.

- Triethylamine acts as a base to neutralize the hydrochloric acid generated during amide coupling.

- The reaction temperature is carefully controlled (10–20 °C) during amide formation to prevent side reactions and degradation of sensitive boronate ester moieties.

- The relatively low isolated yield (18%) may be due to sensitivity of the boronate ester under reaction or purification conditions, or incomplete conversion.

- Flash chromatography with a slightly polar solvent system ensures removal of impurities while maintaining product integrity.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | 4-Carboxyphenylboronic acid pinacol ester + SOCl₂ | Reflux, 2 h | Convert acid to acid chloride | Acid chloride intermediate |

| 2 | Acid chloride + 4-aminotetrahydropyran + triethylamine | 10–20 °C, 48 h, DCM/toluene | Amide bond formation | N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Research Findings and Context

- This compound is primarily used as an intermediate in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality.

- The tetrahydropyran moiety imparts specific steric and electronic properties, potentially influencing reactivity and selectivity in downstream applications.

- The preparation method described is consistent across multiple chemical suppliers and research reports, indicating a standardized synthetic approach.

Q & A

Q. What are the standard synthetic routes for preparing N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via a multi-step approach:

- Amide bond formation : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with tetrahydro-2H-pyran-4-amine in the presence of coupling agents like EDCI/HOBt or carbodiimides (e.g., DCC) under anhydrous conditions .

- Protection/Deprotection : If functional groups require protection (e.g., boronic ester stability), tetrahydropyran (THP) or tert-butyldimethylsilyl (TBS) groups may be used, followed by deprotection using mild acids/bases .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is employed to isolate the product. HPLC and mass spectrometry validate purity and identity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : , , and NMR to confirm the boronic ester moiety (δ ~30 ppm for ) and tetrahydro-2H-pyran ring protons (δ 1.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M+Na]) .

- X-ray Crystallography : For absolute configuration determination, SHELXL software is widely used for refinement of crystal structures .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The pinacol boronic ester acts as a nucleophilic partner in palladium-catalyzed couplings with aryl/vinyl halides. Standard conditions include:

- Catalyst : Pd(PPh) or PdCl(dppf) (1–5 mol%).

- Base : NaCO or CsCO in aqueous/organic solvent systems (e.g., DME/HO).

- Applications : Synthesis of biaryl scaffolds for drug discovery or materials science .

Q. What are the critical stability and handling considerations for this compound?

- Moisture Sensitivity : The boronic ester hydrolyzes in aqueous or acidic conditions. Store under inert gas (N/Ar) at −20°C with desiccants.

- Solubility : Prefer polar aprotic solvents (DMF, DMSO) for reactions; poor solubility in water requires sonication for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency in sterically hindered systems?

- Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic activity for hindered substrates.

- Microwave Assistance : Reduces reaction time (e.g., 30 min at 100°C vs. 24 h conventionally) .

- Solvent Effects : Mixed solvents (toluene/EtOH) balance substrate solubility and base activity .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

- Chiral Auxiliaries : Use enantiopure tetrahydro-2H-pyran precursors to control stereochemistry.

- Dynamic Kinetic Resolution : Catalytic systems that favor one enantiomer during coupling .

- Computational Modeling : DFT calculations predict transition states to guide synthetic routes .

Q. How can computational methods predict the biological interactions of this compound?

- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger Suite.

- QSAR Models : Correlate substituent effects (e.g., boronic ester vs. carboxylic acid) with activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What are the common byproducts in its synthesis, and how are they characterized?

- Boronic Acid Formation : Hydrolysis of the pinacol ester detected via NMR (δ ~10 ppm for B(OH)).

- Oxidative Deborylation : Pd-catalyzed reactions may form phenol byproducts; LC-MS tracks degradation .

- Amide Hydrolysis : Acidic conditions cleave the benzamide bond, identified by TLC or HPLC .

Q. How does the tetrahydro-2H-pyran moiety influence pharmacokinetic properties?

- Metabolic Stability : The ether ring resists cytochrome P450 oxidation, prolonging half-life.

- Membrane Permeability : LogP calculations (e.g., 2.5–3.5) suggest moderate blood-brain barrier penetration .

- Crystallinity : The rigid structure enhances thermal stability, critical for formulation studies .

Methodological Notes

- Contradictory Evidence : Some syntheses use EDCI/HOBt (), while others employ carbodiimides (). Choice depends on scale and substrate compatibility.

- Advanced Tools : SHELXL () remains the gold standard for crystallographic refinement, but newer software (e.g., Olex2) offers user-friendly interfaces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.